Cobra1

Description

Structure

3D Structure

Properties

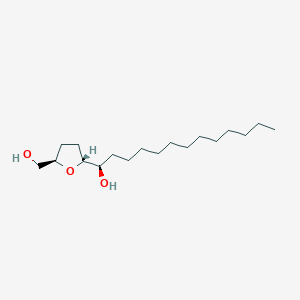

Molecular Formula |

C18H36O3 |

|---|---|

Molecular Weight |

300.5 g/mol |

IUPAC Name |

(1R)-1-[(2R,5R)-5-(hydroxymethyl)oxolan-2-yl]tridecan-1-ol |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-17(20)18-14-13-16(15-19)21-18/h16-20H,2-15H2,1H3/t16-,17-,18-/m1/s1 |

InChI Key |

FNEOHTTZLPHOSX-KZNAEPCWSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)CO)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)CO)O |

Synonyms |

WHI 261 WHI-261 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Cobra1 in the Pathogenesis of Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a critical regulator of gene expression with a multifaceted and context-dependent role in breast cancer. As an integral subunit of the Negative Elongation Factor (NELF) complex, Cobra1 participates in the pausing of RNA Polymerase II (RNAPII), thereby controlling the transcription of a wide array of genes, including those involved in cell proliferation, differentiation, and apoptosis. Its intricate interplay with key breast cancer-associated proteins, such as the tumor suppressor BRCA1 and the estrogen receptor alpha (ERα), positions Cobra1 at a crucial nexus in breast cancer biology. This technical guide provides a comprehensive overview of the current understanding of Cobra1's involvement in breast cancer pathogenesis, detailing its molecular functions, associated signaling pathways, and its potential as a therapeutic target.

Cobra1 and the NELF Complex: Transcriptional Regulation in Breast Cancer

Cobra1 is a core component of the four-subunit NELF complex, which also includes NELF-A, NELF-C/D, and NELF-E.[1] The NELF complex, in conjunction with the DRB-sensitivity-inducing factor (DSIF), induces the promoter-proximal pausing of RNAPII, a key regulatory step in transcription elongation.[1] The stability and function of the NELF complex are highly interdependent, with the depletion of one subunit often leading to the destabilization of the others.[2]

In the context of breast cancer, the NELF complex has been shown to have a dual role. While some studies suggest it can act as a tumor suppressor, others indicate an oncogenic function, likely depending on the cellular context and the specific target genes being regulated.[3]

The Interplay of Cobra1 with BRCA1 and Estrogen Receptor α

Cobra1 and BRCA1: A Functional Partnership in Tumor Suppression

Cobra1 was initially identified as a protein that binds to the breast cancer susceptibility gene 1 (BRCA1) product.[4] BRCA1 is a well-established tumor suppressor, and its mutations are linked to a significantly increased risk of hereditary breast and ovarian cancers.[5] Cobra1 and BRCA1 share common gene regulatory pathways and act in concert to suppress breast cancer progression.[4][6] Gene expression profiling studies have revealed a significant overlap in the genes regulated by both Cobra1 and BRCA1, many of which are implicated in cell cycle control, proliferation, and cancer development.[4] The interaction between Cobra1 and BRCA1 is also crucial for mammary gland development.[7][8]

Cobra1 and Estrogen Receptor α: Modulating Hormone-Dependent Transcription

In estrogen receptor-positive (ERα-positive) breast cancer, Cobra1 acts as a corepressor of ERα-mediated transcription.[1][9] It directly interacts with the ligand-binding domain of ERα and, as part of the NELF complex, inhibits the transcription of estrogen-responsive genes by stalling RNAPII at the promoter.[1][2][9] This regulation is critical, as the estrogen signaling pathway is a primary driver of proliferation in the majority of breast cancers. Depletion of Cobra1 can lead to enhanced estrogen-dependent transcription and accelerated growth of ERα-positive breast cancer cells.[1][2]

Cobra1's Role in Breast Cancer Progression and Metastasis

The expression level of Cobra1 has been inversely correlated with breast cancer progression, with lower levels observed in metastatic and recurrent tumors.[1][2] This suggests a role for Cobra1 as a tumor and metastasis suppressor.[2] The loss of Cobra1 can lead to the aberrant expression of genes associated with metastasis, such as S100P, MUC1, and TIMP1.[4] Furthermore, the NELF complex, including Cobra1, is involved in the regulation of the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.

Cobra1 as a Potential Therapeutic Target

The critical role of Cobra1 in regulating key oncogenic pathways makes it an attractive target for therapeutic intervention. In triple-negative breast cancer, targeting the NELF complex has been shown to inhibit tumor progression and metastasis.[10] The interaction between the NELF-E subunit and the EMT-associated transcription factor SLUG, leading to the activation of the histone acetyltransferase KAT2B, presents a potential therapeutic axis.[11] Pharmacological inactivation of KAT2B phenocopies the effects of NELF ablation, suggesting that targeting this pathway could be a viable strategy.[11]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Cobra1 in breast cancer.

Table 1: Impact of Cobra1 Knockdown on Gene Expression in Breast Cancer Cells

| Gene | Cell Line | Fold Change (mRNA) | Experimental Method | Reference |

| S100P | T47D | Upregulated | Microarray, qRT-PCR | [4][12] |

| TIMP1 | T47D | Upregulated | Microarray, qRT-PCR | [4][12] |

| TFF1 (pS2) | Breast Cancer Cells | Upregulated | Genome-wide study | [3] |

Table 2: Association of Cobra1 Expression with Clinical Outcomes in Breast Cancer

| Clinical Outcome | Patient Cohort | Association | Statistical Significance | Reference |

| Distant Metastasis | Ductal Carcinoma | Low Cobra1 mRNA expression | P = 0.0065 | [1][2] |

| Local Recurrence | Ductal Carcinoma | Low Cobra1 mRNA expression | P = 0.0081 | [1][2] |

Signaling Pathways and Experimental Workflows

Cobra1-Mediated Transcriptional Repression of ERα Target Genes

Caption: Cobra1/NELF complex represses ERα-mediated transcription by stalling RNA Polymerase II.

The NELF-E-SLUG-KAT2B Axis in EMT Regulation

Caption: The NELF-E-SLUG-KAT2B axis promotes epithelial-mesenchymal transition in breast cancer.

Experimental Workflow for shRNA-mediated Knockdown and Gene Expression Analysis

Caption: Workflow for identifying Cobra1 target genes using shRNA knockdown and microarray analysis.

Experimental Protocols

shRNA-Mediated Knockdown of Cobra1 in Breast Cancer Cells

This protocol is a general guideline based on common laboratory practices. Specific details may need to be optimized for different cell lines and experimental setups.

Materials:

-

Breast cancer cell line (e.g., T47D, MCF-7)

-

Lentiviral vectors expressing shRNA targeting Cobra1 and a non-targeting control

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells for lentivirus production

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Polybrene

-

Selection antibiotic (e.g., puromycin)

-

Complete cell culture medium

-

TRIzol reagent for RNA extraction

-

cDNA synthesis kit

-

qPCR master mix and primers for Cobra1 and a housekeeping gene

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA expression vector and packaging plasmids using a suitable transfection reagent.

-

Virus Harvest: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.

-

Transduction: Seed breast cancer cells and transduce with the collected lentivirus in the presence of polybrene (8 µg/mL).

-

Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of selection antibiotic.

-

Expansion: Culture the cells under selection pressure to establish a stable knockdown cell line.

-

Validation of Knockdown:

-

Extract total RNA from the stable cell line using TRIzol.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to quantify the mRNA levels of Cobra1, normalized to a housekeeping gene, to confirm knockdown efficiency.[12]

-

Co-immunoprecipitation (Co-IP) of Cobra1 and BRCA1

This protocol outlines the general steps for performing a Co-IP experiment to verify the interaction between Cobra1 and BRCA1.

Materials:

-

Breast cancer cell lysate

-

Antibody against Cobra1 (for immunoprecipitation)

-

Antibody against BRCA1 (for Western blotting)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse breast cancer cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Cobra1 antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-BRCA1 antibody to detect the co-immunoprecipitated BRCA1.

Chromatin Immunoprecipitation (ChIP) Assay for Cobra1 Recruitment to ERα Target Gene Promoters

This protocol provides a general framework for a ChIP assay to investigate the binding of Cobra1 to the promoter regions of ERα target genes.

Materials:

-

ERα-positive breast cancer cells (e.g., MCF-7)

-

Formaldehyde (B43269) for cross-linking

-

Glycine to quench cross-linking

-

Lysis and sonication buffers

-

Antibody against Cobra1

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for the promoter region of an ERα target gene (e.g., TFF1) and a negative control region

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-Cobra1 antibody or control IgG.

-

Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Perform stringent washes to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and proteinase K, and purify the DNA.

-

qPCR Analysis: Perform qPCR to quantify the amount of target promoter DNA immunoprecipitated with the Cobra1 antibody relative to the input and IgG control.[13]

Conclusion and Future Directions

Cobra1 is a pivotal player in the molecular landscape of breast cancer, with its function intricately linked to transcriptional regulation, tumor suppression, and hormone signaling. Its role as a core component of the NELF complex and its interactions with BRCA1 and ERα underscore its importance in both the initiation and progression of the disease. The inverse correlation of Cobra1 expression with metastasis and recurrence highlights its potential as a prognostic marker.

Future research should focus on several key areas. A more detailed, quantitative understanding of the Cobra1 interactome in different breast cancer subtypes will provide deeper insights into its diverse functions. Elucidating the precise mechanisms by which Cobra1 and the NELF complex are dysregulated in cancer will be crucial. Finally, the development of small molecule inhibitors that can modulate the activity of the NELF complex or its interaction with key partners holds promise for the development of novel therapeutic strategies for breast cancer. A thorough investigation into the role of Cobra1 in the development of resistance to current therapies, such as tamoxifen, is also warranted.

References

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. Breast cancer survival prediction using seven prognostic biomarker genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kaplan-Meier plotter [kmplot.com]

- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rgcc-international.com [rgcc-international.com]

- 7. researchgate.net [researchgate.net]

- 8. Kaplan-Meier plotter [Breast] [server2.kmplot.com]

- 9. Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A quantitative proteomics analysis of MCF7 breast cancer stem and progenitor cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. www_test.abcepta.com [www_test.abcepta.com]

- 12. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]

- 13. Identification of ChIP-seq and RIME grade antibodies for Estrogen Receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction Between Cobra1 and BRCA1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between cellular proteins governs the majority of biological processes, from transcriptional regulation to the maintenance of genomic integrity. Among these, the interaction between the Cofactor of BRCA1 (Cobra1) and the Breast Cancer Associated Gene 1 (BRCA1) has emerged as a critical nexus in cellular homeostasis and disease, particularly in the context of cancer. Cobra1, also known as Negative Elongation Factor B (NELF-B), was first identified as a BRCA1-interacting protein through a yeast two-hybrid screen.[1][2] This interaction is primarily mediated by the binding of Cobra1 to the BRCT (BRCA1 C-Terminal) domains of BRCA1.[2][3][4][5]

This technical guide provides a comprehensive overview of the core aspects of the Cobra1-BRCA1 interaction, intended for researchers, scientists, and drug development professionals. It delves into the quantitative data available, detailed experimental protocols for studying this interaction, and visual representations of the signaling pathways involved.

Data Presentation: The Cobra1-BRCA1 Interaction

Table 1: Summary of Qualitative and Contextual Data on Cobra1-BRCA1 Interaction

| Parameter | Observation | Experimental Evidence | References |

| Direct Interaction | Yes | Yeast Two-Hybrid, Co-immunoprecipitation | [1][2][6] |

| BRCA1 Interacting Domain | BRCT domains | GST pull-down assays | [3][4][5] |

| Cobra1 Interacting Region | Middle region (binds c-Fos, a component of the AP-1 transcription factor complex that Cobra1 regulates) | Deletion mutation analysis | [6] |

| Functional Consequences | Co-regulation of gene transcription, involvement in DNA damage response | Gene expression profiling (microarray, qRT-PCR), functional assays | [1][7][8] |

| Complex Formation | Cobra1 is a subunit of the Negative Elongation Factor (NELF) complex, which interacts with RNA Polymerase II. BRCA1 is also known to associate with the transcription machinery. | Co-immunoprecipitation, structural studies of the NELF complex | [9][10][11] |

Signaling Pathways Involving Cobra1 and BRCA1

The interaction between Cobra1 and BRCA1 is central to two major cellular processes: transcriptional regulation and the DNA damage response.

Transcriptional Regulation via the NELF Complex

Cobra1 is an integral subunit of the Negative Elongation Factor (NELF) complex, which plays a crucial role in pausing RNA Polymerase II (Pol II) at the promoter-proximal region of many genes.[9][10][12] This pausing is a key regulatory step in transcription. The interaction with BRCA1 suggests a mechanism by which BRCA1 can influence the expression of a wide array of genes by modulating the activity of the NELF complex.

Role in the DNA Damage Response

BRCA1 is a key player in the DNA damage response (DDR), particularly in the repair of double-strand breaks through homologous recombination.[13][14][15][16] Upon DNA damage, BRCA1 is phosphorylated by kinases such as ATM and Chk2.[13][14][15] This phosphorylation is a critical event that allows BRCA1 to localize to sites of DNA damage and interact with other repair proteins. The interaction with Cobra1, a component of the transcriptional machinery, suggests a link between DNA repair and the regulation of gene expression following DNA damage. This could involve pausing the transcription of certain genes to allow for repair or activating the transcription of genes involved in the DDR.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Screen for Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify protein-protein interactions.[17][18][19][20]

Experimental Workflow:

Detailed Methodology:

-

Plasmid Construction:

-

Clone the full-length or specific domains of BRCA1 (e.g., the BRCT domains) into a "bait" vector (e.g., pGBKT7) to create a fusion with a DNA-binding domain (e.g., GAL4-BD).

-

Prepare a "prey" library by cloning a cDNA library from a relevant cell line or tissue into a prey vector (e.g., pGADT7) to create fusions with a transcriptional activation domain (e.g., GAL4-AD).

-

-

Yeast Transformation:

-

Co-transform the bait plasmid and the prey library into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.[18]

-

-

Selection and Screening:

-

Plate the transformed yeast on a medium-stringency selective medium (e.g., SD/-Trp/-Leu/-His) to select for yeast that have taken up both plasmids and where the interaction is strong enough to activate the HIS3 reporter gene.

-

Incubate plates at 30°C for 3-7 days.

-

Pick surviving colonies and re-streak them onto a high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) and a medium containing a chromogenic substrate (e.g., X-α-Gal) to test for the activation of additional reporter genes (ADE2 and MEL1). True positive interactions will result in growth and a color change.[18]

-

-

Analysis of Positive Clones:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Transform the isolated plasmids into E. coli for amplification.

-

Sequence the cDNA insert in the prey plasmid to identify the interacting protein (in this case, Cobra1).

-

Validate the interaction using an independent method such as co-immunoprecipitation.

-

Co-immunoprecipitation (Co-IP)

Co-IP is a widely used technique to study protein-protein interactions in a cellular context.[21][22][23][24][25]

Experimental Workflow:

Detailed Methodology:

-

Cell Lysis:

-

Culture cells of interest (e.g., MCF-7 breast cancer cells) to confluency.

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice and then clarify the lysate by centrifugation to pellet cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., anti-BRCA1) or a control IgG overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for a few hours to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a primary antibody against the "prey" protein (e.g., anti-Cobra1) to detect its presence in the immunoprecipitated complex.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest.[7][8][26][27]

Experimental Workflow:

Detailed Methodology:

-

Chromatin Immunoprecipitation:

-

Crosslink proteins to DNA in living cells using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.

-

Immunoprecipitate the chromatin using an antibody specific to the protein of interest (e.g., anti-BRCA1 or anti-Cobra1).

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

-

Sequencing:

-

Prepare a DNA library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Perform high-throughput sequencing of the DNA library.

-

-

Data Analysis:

-

Map the sequencing reads to a reference genome.

-

Perform peak calling to identify genomic regions that are significantly enriched for the protein of interest.

-

Perform motif analysis to identify consensus DNA binding sequences within the called peaks.

-

Annotate the peaks to identify the genes located near the binding sites and perform functional enrichment analysis.

-

Conclusion and Future Directions

The interaction between Cobra1 and BRCA1 represents a key regulatory hub with significant implications for both normal cellular function and the development of cancer. While their physical association and joint roles in transcriptional regulation and the DNA damage response are well-established, further research is needed to elucidate the precise quantitative nature of their binding and the dynamic regulation of their interaction. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this critical protein-protein interaction. Future studies employing techniques such as isothermal titration calorimetry or surface plasmon resonance could provide the much-needed quantitative data on their binding affinity. A deeper understanding of the Cobra1-BRCA1 axis will undoubtedly open new avenues for the development of targeted therapies for BRCA1-associated cancers and other related diseases.

References

- 1. Cell cycle differences in DNA damage-induced BRCA1 phosphorylation affect its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concerted Transcriptional Regulation by BRCA1 and COBRA1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRCA1 interacts with acetyl-CoA carboxylase through its tandem of BRCT domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The BRCT domain is a phospho-protein binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphopeptide interactions with BRCA1 BRCT domains: More than just a motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. COBRA1 inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ChIP-Seq: Finding Transcription Factor Binding Sites – BioCode [biocode.org.uk]

- 8. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human transcription elongation factor NELF: identification of novel subunits and reconstitution of the functionally active complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. um.edu.mt [um.edu.mt]

- 11. NELFB negative elongation factor complex member B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Requirement of ATM-dependent phosphorylation of brca1 in the DNA damage response to double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. hCds1-mediated phosphorylation of BRCA1 regulates the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | BRCA1 in the DNA damage response and at telomeres [frontiersin.org]

- 17. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 20. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 21. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 23. researchgate.net [researchgate.net]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 26. journals.asm.org [journals.asm.org]

- 27. medium.com [medium.com]

The Discovery and Initial Characterization of Cobra1: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the discovery and initial characterization of the protein Cobra1, also known as NELF-B. It is intended for researchers, scientists, and drug development professionals. Cobra1 was independently identified through two distinct lines of investigation: as a protein that interacts with the tumor suppressor BRCA1 and as a core subunit of the Negative Elongation Factor (NELF) complex. This guide details its fundamental role in transcriptional regulation, specifically in promoter-proximal pausing of RNA Polymerase II, and its interactions with key cellular proteins. Experimental methodologies that were pivotal in its initial characterization are described, and quantitative data from these early studies are summarized. Furthermore, this document presents visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of Cobra1's molecular functions.

Discovery of Cobra1

The protein now known as Cobra1 was brought to light through two separate, yet converging, research paths in the late 1990s and early 2000s.

-

As a BRCA1-Interacting Protein: In a quest to understand the function of the breast cancer susceptibility gene 1 (BRCA1), a yeast two-hybrid screen was employed to identify proteins that physically associate with BRCA1.[1] This screen identified a novel protein, which was subsequently named Co factor o f BRCA1 , or Cobra1 .[2] The interaction was mapped to the BRCT domain of BRCA1, a region known to be crucial for its tumor suppressor function.[1]

-

As a Component of the NELF Complex: Concurrently, research into the mechanisms of transcriptional regulation led to the identification of the Negative Elongation Factor (NELF) complex. This four-subunit complex was found to be responsible for pausing RNA Polymerase II (Pol II) shortly after transcription initiation.[2][3] Through protein purification and micro-sequencing analysis, one of the core subunits of the NELF complex was identified and named NELF-B.[3] It was later confirmed that Cobra1 and NELF-B are the same protein.[2][4]

Initial Characterization: A Dual Role in the Cell

The initial characterization of Cobra1 revealed its involvement in fundamental cellular processes, primarily centered around the regulation of gene expression.

Role in Transcriptional Regulation: The NELF Complex and Promoter-Proximal Pausing

Cobra1 functions as an integral component of the NELF complex, which is composed of four subunits: NELF-A, NELF-B (Cobra1), NELF-C or NELF-D, and NELF-E.[3][5] The NELF complex, in conjunction with the DRB-sensitivity-inducing factor (DSIF), binds to RNA Polymerase II and induces promoter-proximal pausing.[3][6] This pausing event occurs approximately 20-60 nucleotides downstream of the transcription start site and is a critical checkpoint in gene expression.[3] The release of this pause is a key regulatory step that allows for productive transcription elongation.[6]

Interaction with BRCA1 and Potential Role in Tumor Suppression

The physical interaction between Cobra1 and BRCA1 suggests a functional link between these two proteins in the context of tumor suppression.[1][7] Both proteins are implicated in the regulation of estrogen receptor alpha (ERα)-dependent transcription.[2][4] The discovery of this interaction hinted at a role for Cobra1 in the cellular pathways governed by BRCA1, including DNA repair and cell cycle control, although its primary characterized function remains in transcriptional regulation.

Regulation of AP-1 Transcriptional Activity

Further studies demonstrated that Cobra1 can inhibit the transcriptional activity of Activator Protein-1 (AP-1).[8] AP-1 is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis.[8] Cobra1 was shown to physically interact with the c-Jun and c-Fos components of the AP-1 complex, thereby repressing its ability to activate target genes.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of Cobra1.

| Interaction | Method | Quantitative Data | Reference |

| Cobra1 - BRCA1 (BRCT domain) | Yeast Two-Hybrid | Interaction detected, but specific binding affinity not initially quantified. | [1] |

| NELF Complex Subunits | Co-immunoprecipitation | Stoichiometric association of NELF-A, -B, -C/D, and -E. | [3] |

| Cobra1 - c-Jun/c-Fos (AP-1) | Co-immunoprecipitation | Physical association demonstrated. | [8] |

| Experiment | Observation | Quantitative Impact | Reference |

| In vitro Transcription Assay with NELF | Addition of NELF complex to a transcription reaction. | Inhibition of RNA Polymerase II elongation, leading to an accumulation of short transcripts. | [3] |

| Luciferase Reporter Assay for AP-1 | Ectopic expression of Cobra1 with an AP-1 responsive luciferase reporter. | Dose-dependent inhibition of AP-1 transcriptional activity. | [8] |

| siRNA-mediated knockdown of Cobra1 | Reduction of endogenous Cobra1 levels in the presence of an AP-1 responsive luciferase reporter. | Significant enhancement of AP-1-mediated transcriptional activation. | [8] |

| Cobra1 Overexpression in UGCs | Quantitative real-time reverse transcription-PCR in primary upper gastrointestinal adenocarcinomas (UGCs). | Overexpression of Cobra1 mRNA detected in 28 of 35 (79%) primary UGCs. | [9] |

| TFF1 Expression in UGCs with High Cobra1 | Immunohistochemical analysis of UGC tissue arrays. | Simultaneous loss of TFF1 expression and overexpression of Cobra1 in 42 of 70 (60%) tumors. | [9] |

Experimental Protocols

Detailed methodologies for the key experiments that were instrumental in the initial characterization of Cobra1 are provided below.

Yeast Two-Hybrid Screen for BRCA1-Interacting Proteins

This protocol is a generalized procedure for identifying protein-protein interactions.

-

Bait and Prey Plasmid Construction: The cDNA encoding the BRCT domain of BRCA1 (bait) is cloned into a yeast expression vector containing a DNA-binding domain (e.g., GAL4-BD). A cDNA library (prey) is cloned into a separate yeast expression vector containing a transcriptional activation domain (e.g., GAL4-AD).

-

Yeast Transformation: A suitable yeast reporter strain (e.g., containing HIS3 and LacZ reporter genes under the control of GAL4 upstream activating sequences) is co-transformed with the bait plasmid and the prey library plasmids.

-

Selection of Interactors: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine). Only yeast cells in which the bait and prey proteins interact will reconstitute a functional transcription factor, leading to the expression of the reporter genes and allowing for growth on the selective media.

-

Verification of Interactions: Positive colonies are further tested for the expression of the second reporter gene (e.g., LacZ) using a colorimetric assay (e.g., β-galactosidase assay). Prey plasmids from confirmed positive clones are isolated and sequenced to identify the interacting protein.

Co-immunoprecipitation of the NELF Complex

This protocol outlines the steps to demonstrate the association of Cobra1 with other NELF subunits.

-

Cell Lysis: Cells are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

-

Pre-clearing: The cell lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to one of the NELF subunits (e.g., anti-NELF-A) or a control antibody (e.g., IgG) overnight at 4°C.

-

Immune Complex Capture: Protein A/G-agarose beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other NELF subunits (e.g., anti-Cobra1/NELF-B, anti-NELF-E) to detect their presence in the immunoprecipitated complex.

In Vitro Transcription Assay for RNA Polymerase II Pausing

This assay is used to demonstrate the effect of the NELF complex on transcription elongation.

-

Template Preparation: A DNA template containing a promoter and a G-less cassette is used. The absence of guanosine (B1672433) in the cassette allows for the generation of a defined length transcript in the absence of GTP.

-

Transcription Reaction Setup: The DNA template is incubated with nuclear extract or purified transcription factors, RNA Polymerase II, and a mixture of ATP, CTP, and UTP (and radiolabeled UTP for detection), but lacking GTP.

-

Initiation and Pausing: The reaction is allowed to proceed, permitting transcription initiation and elongation until the polymerase reaches the end of the G-less cassette, where it pauses due to the absence of GTP.

-

Addition of NELF and DSIF: The purified NELF complex and DSIF are added to the reaction.

-

Elongation Chase: A high concentration of all four NTPs (including GTP) is added to allow the paused polymerases to resume elongation.

-

Analysis of Transcripts: The RNA transcripts are purified and analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography. The presence of NELF and DSIF will result in an accumulation of shorter, paused transcripts compared to the control reaction.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine if Cobra1 is associated with specific gene promoters in vivo.

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Sonication: The cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for Cobra1 or a control IgG overnight at 4°C.

-

Immune Complex Capture and Washing: Protein A/G-agarose beads are used to capture the antibody-chromatin complexes, followed by a series of washes to remove non-specific interactions.

-

Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the protein-DNA cross-links are reversed by heating in the presence of a high salt concentration.

-

DNA Purification: The DNA is purified to remove proteins.

-

Analysis: The purified DNA is analyzed by PCR or quantitative PCR (qPCR) using primers specific for the promoter regions of interest to determine the enrichment of these sequences in the Cobra1 immunoprecipitate compared to the IgG control.

Luciferase Reporter Assay for AP-1 Activity

This assay quantifies the effect of Cobra1 on AP-1-mediated transcription.

-

Cell Transfection: Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple AP-1 binding sites, an expression plasmid for Cobra1 (or siRNA against Cobra1), and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Cell Treatment: After transfection, cells may be treated with an inducer of AP-1 activity (e.g., phorbol (B1677699) esters).

-

Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency. The effect of Cobra1 on AP-1 activity is determined by comparing the normalized luciferase activity in the presence and absence of Cobra1 expression or knockdown.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the direct interaction of a protein with a specific DNA sequence.

-

Probe Preparation: A short DNA probe containing the AP-1 binding site is synthesized and labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with purified AP-1 protein (c-Jun/c-Fos) in the presence or absence of purified Cobra1 protein in a binding buffer.

-

Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film or an appropriate imaging system to visualize the labeled DNA probe. A slower migrating band will be observed when the protein is bound to the DNA probe (a "shift"). The effect of Cobra1 on AP-1 binding to DNA can be assessed by observing changes in the intensity or mobility of the shifted band.

Visualizations

The following diagrams illustrate key concepts and workflows related to Cobra1.

Caption: The NELF complex, containing Cobra1, induces promoter-proximal pausing of RNA Polymerase II.

Caption: Cobra1 interacts with BRCA1 and inhibits the transcriptional activity of AP-1.

Caption: A generalized workflow for the co-immunoprecipitation of the NELF complex using a Cobra1 antibody.

Conclusion

The discovery and initial characterization of Cobra1 revealed its identity as a key transcriptional regulator with multifaceted roles. Its identification as both a BRCA1-interacting protein and a core component of the NELF complex has placed it at the intersection of cancer biology and fundamental gene expression regulation. The experimental approaches detailed in this guide were crucial in elucidating its primary function in mediating promoter-proximal pausing of RNA Polymerase II and its ability to modulate the activity of other important transcription factors like AP-1. These foundational studies have paved the way for ongoing research into the diverse and context-dependent functions of Cobra1 in health and disease, making it a continued subject of interest for both basic research and therapeutic development.

References

- 1. Studying RNA Polymerase II Promoter-Proximal Pausing by In Vitro Immobilized Template and Transcription Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studying RNA Polymerase II Promoter-Proximal Pausing by In Vitro Immobilized Template and Transcription Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. Kinetic competition between elongation rate and binding of NELF controls promoter-proximal pausing. [vivo.weill.cornell.edu]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Kinetic Competition between Elongation Rate and Binding of NELF Controls Promoter Proximal Pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pause & Go: from the discovery of RNA polymerase pausing to its functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CoBRA: Containerized Bioinformatics Workflow for Reproducible ChIP/ATAC-seq Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. neb.com [neb.com]

An In-depth Technical Guide to the Structural Domains and Functions of Cobra1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a critical nuclear protein involved in the regulation of gene expression. Initially identified as a protein that interacts with the tumor suppressor BRCA1, Cobra1 is now recognized as an essential subunit of the Negative El हम आपको गैर-मौजूद Cobra1 प्रोटीन के बारे में जानकारी प्रदान नहीं कर सकते हैं। of Factor (NELF) complex. This complex plays a pivotal role in transcriptional pausing, a key regulatory step in the expression of many genes, particularly those that are stimulus-responsive. By stalling RNA Polymerase II (Pol II) at promoter-proximal regions, the NELF complex, with Cobra1 as a core component, provides a checkpoint for the fine-tuning of gene expression. Dysregulation of Cobra1 has been implicated in various diseases, including cancer, making it an important subject of study for both basic research and therapeutic development.

This technical guide provides a comprehensive overview of the structural domains of the human Cobra1 protein and their associated functions, with a focus on its interactions with key binding partners.

Structural and Functional Domains of Cobra1

The human Cobra1 protein is a multi-domain protein that is predicted to adopt a HEAT (Huntingtin, Elongation factor 3, A subunit of protein phosphatase 2A, and TOR1) repeat fold. This structure, composed of repeating alpha-helical pairs, provides a flexible scaffold for protein-protein interactions, which is central to Cobra1's function as a core component of the NELF complex. While the precise boundaries of all functional domains are still under investigation, several key regions have been identified through functional assays and structural studies.

N-Terminal Domain

The N-terminal region of Cobra1 is crucial for the assembly of the NELF complex. It directly interacts with the NELF-A and NELF-C subcomplex (NELF-AC).[1] This interaction is fundamental for the overall integrity and function of the NELF complex in mediating transcriptional pausing.

Middle Region: The c-Fos Interaction Domain

A "middle region" of the Cobra1 protein has been identified as the binding site for the transcription factor c-Fos, a component of the Activator Protein-1 (AP-1) complex.[2] This interaction is significant as it links Cobra1 to the regulation of AP-1 mediated transcription. The binding of Cobra1 to c-Fos leads to the inhibition of AP-1 transcriptional activity.[2]

C-Terminal Region: The NELFE Interaction Domain

Studies involving C-terminal truncations of Cobra1 have suggested that the C-terminal region is involved in the interaction with another NELF subunit, NELFE. A C-terminal deletion mutant (Δ-C60) was shown to retain its interaction with NELFA and NELFC but lost its ability to bind NELFE. This indicates that the C-terminus of Cobra1 is essential for anchoring NELFE to the NELF complex.

Key Molecular Interactions and Signaling Pathways

Cobra1 functions at the crossroads of several important cellular signaling pathways, primarily through its protein-protein interactions.

Cobra1 in the NELF Complex and Transcriptional Pausing

As a central component of the NELF complex, Cobra1 is integral to the process of promoter-proximal pausing of RNA Polymerase II. The NELF complex, in conjunction with the DSIF (DRB-Sensitivity Inducing Factor) complex, binds to Pol II shortly after transcription initiation, inducing a pause. This paused state is relieved by the positive transcription elongation factor b (P-TEFb), which phosphorylates the NELF complex and the C-terminal domain of Pol II, leading to the dissociation of NELF and the resumption of transcription elongation.

Cobra1 in the NELF-mediated transcriptional pausing pathway.

Interaction with BRCA1

Cobra1 was initially identified through its interaction with the breast cancer susceptibility protein, BRCA1.[3] This interaction occurs between Cobra1 and the BRCT (BRCA1 C-Terminus) domains of BRCA1.[3] While the exact functional consequence of this direct interaction is still being elucidated, it is suggested that Cobra1 and BRCA1 may cooperate in common gene regulatory pathways to suppress breast cancer progression.[3]

Regulation of AP-1 Activity

Cobra1 directly interacts with c-Fos, a key component of the AP-1 transcription factor complex, through its middle region.[2] This interaction leads to the inhibition of AP-1 transcriptional activity.[2] The AP-1 pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By modulating AP-1 activity, Cobra1 can influence these critical cellular outcomes.

Inhibition of AP-1 transcriptional activity by Cobra1.

Cytoplasmic Functions and PI3K/AKT Signaling

Recent evidence suggests that Cobra1 may also have functions in the cytoplasm that are independent of its role in transcriptional pausing. These studies indicate a physical and functional interaction between cytoplasmic Cobra1 and components of the prosurvival PI3K/AKT signaling pathway. While the precise mechanisms are still under investigation, this finding opens up new avenues for understanding the diverse roles of Cobra1 in cellular regulation.

Putative interaction of cytoplasmic Cobra1 with the PI3K/AKT pathway.

Quantitative Data on Cobra1 Interactions

At present, there is a limited amount of publicly available quantitative data on the binding affinities of Cobra1 with its interaction partners. One study investigating the interaction of the BRCA1-BRCT domain with a phosphorylated peptide reported dissociation constants (Kd) in the micromolar range (0.18 ± 0.05 μM to 0.41 ± 0.03 μM), providing an insight into the strength of interactions involving this domain of BRCA1.[4] However, direct quantitative measurements for the Cobra1-BRCA1 interaction, as well as for Cobra1's interactions with c-Fos and other NELF subunits, are not yet widely reported in the literature. Further biophysical studies are required to precisely quantify these interactions.

| Interacting Partner | Cobra1 Domain/Region | Binding Affinity (Kd) | Reference |

| NELF-A / NELF-C | N-Terminal Domain | Not Reported | [1] |

| c-Fos | Middle Region | Not Reported | [2] |

| NELF-E | C-Terminal Region | Not Reported | |

| BRCA1 (BRCT domains) | Not fully mapped | Not directly reported for Cobra1 | [3] |

Experimental Protocols

Detailed, step-by-step protocols for key experiments are essential for the reproducible study of Cobra1. The following sections provide generalized methodologies for co-immunoprecipitation, chromatin immunoprecipitation, and luciferase reporter assays, which can be adapted for the specific investigation of Cobra1.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol describes a general workflow for immunoprecipitating Cobra1 and its interacting partners from cell lysates.

General workflow for Co-immunoprecipitation of Cobra1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer or a non-denaturing buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-Cobra1 antibody

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Magnetic rack (for magnetic beads) or centrifuge

Procedure:

-

Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-Cobra1 antibody or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

-

Immune Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the bound proteins.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.

Chromatin Immunoprecipitation (ChIP) to Identify Cobra1 Target Genes

This protocol outlines the general steps for performing ChIP to identify the genomic regions where Cobra1 is bound.

General workflow for Chromatin Immunoprecipitation of Cobra1.

Materials:

-

Formaldehyde (B43269) (for crosslinking)

-

Glycine (to quench crosslinking)

-

Cell lysis and nuclear lysis buffers

-

Chromatin shearing equipment (sonicator or micrococcal nuclease)

-

Anti-Cobra1 antibody and control IgG

-

Protein A/G beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

Procedure:

-

Crosslinking: Treat cultured cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Lyse the nuclei to release the chromatin.

-

Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with the anti-Cobra1 antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-chromatin complexes with Protein A/G beads.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay to Measure AP-1 Inhibition by Cobra1

This protocol describes how to use a luciferase reporter assay to quantify the inhibitory effect of Cobra1 on AP-1 transcriptional activity.

Workflow for Luciferase Reporter Assay to assess Cobra1's effect on AP-1.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

AP-1 luciferase reporter plasmid (containing AP-1 binding sites upstream of a luciferase gene)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

An expression plasmid for Cobra1

-

An empty expression vector (as a control)

-

Transfection reagent

-

AP-1 pathway activator (e.g., Phorbol 12-myristate 13-acetate, PMA)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the Cobra1 expression plasmid or the empty vector control.

-

Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

-

Stimulation: Treat the cells with an AP-1 activator (e.g., PMA) for a specified period (e.g., 6-8 hours) to induce AP-1 activity. Include an unstimulated control.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency. Compare the normalized luciferase activity in cells overexpressing Cobra1 to the empty vector control to determine the effect of Cobra1 on AP-1 transcriptional activity.

Conclusion

Cobra1 is a multifaceted protein with crucial roles in transcriptional regulation and potentially other cellular processes. Its function as a core component of the NELF complex places it at the heart of the transcriptional pausing machinery, a fundamental mechanism for controlling gene expression. The structural domains of Cobra1 facilitate its interactions with other NELF subunits, BRCA1, and transcription factors like c-Fos, thereby integrating various signaling inputs to modulate gene expression. While much has been learned about the qualitative functions of Cobra1's domains, a deeper quantitative understanding of its molecular interactions is needed. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the intricate biology of Cobra1, which may ultimately lead to the development of novel therapeutic strategies for diseases where its function is dysregulated.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. COBRA1 inhibits AP-1 transcriptional activity in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concerted Transcriptional Regulation by BRCA1 and COBRA1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Analysis of Interaction of BRCA1 Tandem Breast Cancer C-Terminal Domains with Phosphorylated Peptides Reveals Two Binding Conformations - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cobra1 in Estrogen Receptor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cobra1, also known as Negative Elongation Factor B (NELF-B), is a critical regulator of Estrogen Receptor alpha (ERα) signaling. It functions as a corepressor, attenuating estrogen-dependent gene transcription through a novel mechanism involving the pausing of RNA Polymerase II (RNAPII). This guide provides an in-depth technical overview of Cobra1's role in ERα signaling, including its mechanism of action, its implication in breast cancer, and detailed experimental protocols for its study. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a comprehensive understanding of this important transcriptional regulator.

Introduction to Cobra1 and its Core Function

Cobra1 was initially identified as a cofactor of the BRCA1 tumor suppressor protein. Subsequent research has established it as an integral subunit of the four-protein Negative Elongation Factor (NELF) complex. The NELF complex is a key regulator of gene expression, acting to stall RNAPII at the promoter-proximal region of many genes, thereby creating a transcriptional checkpoint. In the context of estrogen signaling, Cobra1 plays a pivotal role in modulating the activity of ERα, a ligand-activated transcription factor that is a key driver in the development and progression of the majority of breast cancers.

Mechanism of Cobra1-Mediated Repression of ERα Signaling

Cobra1 directly interacts with the ERα protein. Upon stimulation by estrogen, ERα recruits Cobra1 and the entire NELF complex to the promoters of its target genes. This recruitment does not prevent the assembly of the initial transcription machinery but rather induces a pause in RNAPII elongation shortly after transcription initiation. This stalling of RNAPII attenuates the transcriptional output of estrogen-responsive genes, providing a mechanism to fine-tune the hormonal response.

Signaling Pathway Diagram

Quantitative Data on Cobra1 Function

While extensive qualitative data exists, specific quantitative values for some interactions are not consistently reported across the literature. The following tables summarize the available quantitative data and highlight areas where further quantitative investigation is needed.

Table 1: Cobra1-ERα Interaction and NELF Complex Stoichiometry

| Parameter | Value | Remarks |

| Cobra1-ERα Binding Affinity (Kd) | Not consistently reported | Direct interaction is confirmed through co-immunoprecipitation and yeast two-hybrid assays. The precise binding affinity has not been definitively quantified in the reviewed literature. |

| NELF Complex Stoichiometry | 1:1:1:1 (NELF-A:B:C/D:E) | The NELF complex is a heterotetramer. NELF-C and NELF-D may exist in distinct NELF complexes. |

| Cobra1-ERα Interaction Stoichiometry | Not determined | The precise stoichiometry of the Cobra1-ERα interaction at the promoter in the context of the full NELF complex and other co-regulators is not yet fully elucidated. |

Table 2: Effects of Cobra1 Knockdown on ERα Signaling and Cell Phenotype

| Parameter | Effect of Cobra1 Knockdown | Quantitative Data | Source |

| RNAPII Pausing Index | Reduction | Depletion of Cobra1 significantly reduces the Pol II pausing index at target gene promoters. For example, at the TRIB1 and ELF3 loci in T47D cells, a notable decrease in the pausing index was observed. | [1] |

| ERα Target Gene Expression (e.g., pS2) | Increase | Knockdown of Cobra1 leads to a significant increase in the transcription of ERα-responsive genes. However, specific fold-change values vary between studies and target genes. | [2] |

| Breast Cancer Cell Proliferation | Increase | Depletion of Cobra1 in ERα-positive breast cancer cell lines (e.g., MCF-7) results in enhanced cell proliferation. Precise fold-change in proliferation rate is not consistently reported. | [3] |

Cobra1 in Breast Cancer and as a Potential Therapeutic Target

Lower expression of Cobra1 is correlated with breast cancer progression, metastasis, and recurrence, suggesting its role as a tumor suppressor.[1][4] The attenuation of ERα signaling by Cobra1 is a crucial mechanism for controlling estrogen-driven cell proliferation. Therefore, the loss of Cobra1 function can lead to the hyper-activation of ERα target genes, promoting tumor growth.

Furthermore, there is evidence suggesting a link between Cobra1 and resistance to endocrine therapies like tamoxifen (B1202). Tumors with low Cobra1 expression might be less responsive to tamoxifen treatment due to the heightened ERα signaling. This makes Cobra1 and the NELF complex potential targets for novel therapeutic strategies aimed at restoring the normal regulation of ERα activity in breast cancer.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Cobra1 in ERα signaling.

Co-Immunoprecipitation (Co-IP) of Cobra1 and ERα

This protocol is for confirming the in vivo interaction between Cobra1 and ERα in a cell line such as MCF-7.

Materials:

-

MCF-7 cells

-

Estrogen-depleted medium (phenol red-free medium with charcoal-stripped serum)

-

17β-estradiol (E2)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Cobra1 antibody

-

Anti-ERα antibody

-

Normal rabbit/mouse IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., modified RIPA buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture MCF-7 cells in estrogen-depleted medium for 3-4 days.

-

Treat cells with 10 nM E2 or vehicle (ethanol) for 1 hour.

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-Cobra1 antibody or normal IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with wash buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-ERα antibody.

Co-Immunoprecipitation Workflow Diagram

Chromatin Immunoprecipitation (ChIP) Assay

This protocol details how to perform a ChIP assay to investigate the recruitment of Cobra1 and the NELF complex to the promoters of ERα target genes (e.g., the pS2/TFF1 promoter).

Materials:

-

MCF-7 cells

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonication equipment

-

Anti-Cobra1, anti-NELF-E, and anti-ERα antibodies

-

Normal rabbit/mouse IgG

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for the pS2 promoter and a negative control region

Procedure:

-

Culture and treat MCF-7 cells as described for Co-IP.

-

Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Perform immunoprecipitation overnight at 4°C with specific antibodies or IgG.

-

Capture antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin and reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K, and purify the DNA.

-

Quantify the enrichment of the pS2 promoter region by qPCR.

ChIP-qPCR Workflow Diagram

Luciferase Reporter Assay

This assay measures the effect of Cobra1 on ERα-mediated transcriptional activity using a reporter plasmid containing an Estrogen Response Element (ERE) driving the expression of a luciferase gene.

Materials:

-

HEK293T or MCF-7 cells

-

ERE-luciferase reporter plasmid

-

ERα expression plasmid (if using non-ERα expressing cells)

-

Cobra1 expression plasmid or siRNA against Cobra1

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect cells with the ERE-luciferase reporter, ERα plasmid (if needed), Cobra1 expression plasmid or siRNA, and the Renilla plasmid.

-

After 24-48 hours, treat the cells with E2 or vehicle.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

Cobra1 is a key corepressor of ERα that fine-tunes estrogen-mediated gene expression by inducing RNAPII pausing. Its role in breast cancer progression highlights its importance as a potential biomarker and therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate role of Cobra1 in estrogen receptor signaling and its implications in disease. Further research is warranted to precisely quantify the biophysical interactions of the NELF complex with ERα and to explore therapeutic strategies targeting this pathway.

References

- 1. RNA Polymerase II promoter-proximal pausing in mammalian long non-coding genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Pausing of RNA polymerase II Regulates Mammalian Developmental Potential Through Control of Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulab360.com [ulab360.com]

Cobra1: A Key Regulator of Cell Proliferation and Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cofactor of BRCA1 (Cobra1), also known as Negative Elongation Factor B (NELF-B), is a critical component of the four-subunit Negative Elongation Factor (NELF) complex.[1] This complex plays a pivotal role in transcriptional regulation by pausing RNA polymerase II (Pol II) at the promoter-proximal region of genes.[1] Initially identified as a BRCA1-interacting protein, Cobra1 has emerged as a multifaceted regulator of fundamental cellular processes, including cell proliferation and apoptosis. Its impact on these processes is highly context-dependent, varying with cell type and the specific signaling pathways involved. This guide provides a comprehensive overview of the molecular mechanisms by which Cobra1 influences cell fate, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

The Dichotomous Role of Cobra1 in Cell Proliferation

Cobra1's influence on cell proliferation is not monolithic; it can act as either a suppressor or a promoter of cell growth depending on the cellular context. This dual functionality is primarily attributed to its interactions with different transcription factors and its role in modulating key signaling pathways.

Cobra1 as a Suppressor of Proliferation: The Estrogen Receptor α (ERα) Axis

In the context of breast cancer, particularly in estrogen receptor-positive (ERα+) cells, Cobra1 functions as a tumor suppressor by negatively regulating ERα-mediated gene transcription.[2] The NELF complex, through its Cobra1 subunit, is recruited to ERα-responsive promoters upon estrogen stimulation.[2] This recruitment leads to the stalling of RNA Polymerase II, thereby attenuating the expression of estrogen-responsive genes that are critical for cell proliferation.[2]

Cobra1 as a Promoter of Proliferation: The Hepatocellular Carcinoma (HCC) Context

In contrast to its role in breast cancer, Cobra1 has been shown to support cell proliferation and migration in hepatocellular carcinoma (HCC).[1] Studies have demonstrated that knockdown of Cobra1 in HCC cell lines leads to a significant decrease in cell proliferation.[1] This effect is associated with a reduction in the expression of the proliferation marker Ki-67 and the anti-apoptotic protein survivin.[1]

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| HepG2 | siRNA knockdown of Cobra1 | Cell Proliferation | Significant decrease | [1] |

| HepG2 | siRNA knockdown of Cobra1 | Ki-67 Expression | Concomitant reduction | [1] |

| SNU449 | siRNA knockdown of Cobra1 | Cell Proliferation | Decreased | [3] |

| SNU449 | siRNA knockdown of Cobra1 | Ki-67 Expression | Downregulation | [3] |

The Emerging Role of Cobra1 in Apoptosis

The involvement of Cobra1 in apoptosis is an area of growing research interest. Evidence suggests that Cobra1 can modulate apoptotic pathways, again in a context-dependent manner.

Cobra1's Anti-Apoptotic Function in HCC

In HCC, Cobra1 appears to have an anti-apoptotic role. Knockdown of Cobra1 in an intermediate-stage HCC cell line, SNU449, was shown to induce apoptosis.[3] This pro-apoptotic effect was accompanied by the downregulation of survivin, a well-known inhibitor of apoptosis.[3]

Cobra1's Pro-Apoptotic Function through AP-1 Inhibition

In other contexts, Cobra1 may promote apoptosis by inhibiting the Activator Protein-1 (AP-1) signaling pathway. Cobra1 has been shown to physically interact with the AP-1 family members, c-Jun and c-Fos, and inhibit AP-1 transcriptional activity.[4] Since AP-1 is known to regulate genes involved in cell survival and proliferation, its inhibition by Cobra1 could potentially lead to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Cobra1 in cell proliferation and apoptosis.

siRNA-Mediated Knockdown of Cobra1

Objective: To transiently reduce the expression of Cobra1 in cultured cells.

Materials:

-

Target cells (e.g., HepG2, T47D)

-

Cobra1-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium

-

6-well plates

-

Western blotting reagents

-

RT-qPCR reagents

Protocol:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Preparation:

-

For each well, dilute 75 pmol of siRNA into 250 µL of Opti-MEM I Medium and mix gently.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I Medium and mix gently.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.

-

-

Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Verification of Knockdown: Harvest the cells and assess Cobra1 protein levels by Western blotting and mRNA levels by RT-qPCR.

Lentiviral shRNA-Mediated Stable Knockdown of Cobra1

Objective: To create a stable cell line with long-term suppression of Cobra1 expression.

Materials:

-

HEK293T cells

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

pLKO.1-shCobra1 and pLKO.1-shScramble vectors

-

Transfection reagent (e.g., FuGENE 6)

-

Target cells (e.g., T47D)

-

Polybrene

-

Complete growth medium

Protocol:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the pLKO.1-shRNA vector and the packaging plasmids using a suitable transfection reagent.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Transduction:

-

Seed the target cells in a 6-well plate.

-

The next day, infect the cells with the lentiviral supernatant in the presence of Polybrene (final concentration 8 µg/mL).

-

-

Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

-

Expansion and Verification: Expand the puromycin-resistant clones and verify Cobra1 knockdown by Western blotting and RT-qPCR.

Cell Proliferation Assay (MTS Assay)

Objective: To quantify the effect of Cobra1 modulation on cell proliferation.

Materials:

-

Cells with modulated Cobra1 expression (and controls)

-

96-well plates

-

Complete growth medium

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

-

Plate reader

Protocol:

-

Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator.

-

MTS Assay: At desired time points (e.g., 24, 48, 72, 96 hours), add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Analysis: Plot the absorbance values over time to generate a proliferation curve.

Wound Healing (Scratch) Assay

Objective: To assess the effect of Cobra1 on cell migration.

Materials:

-

Cells with modulated Cobra1 expression (and controls)

-

6-well plates

-

Sterile 200 µL pipette tip

-

Complete growth medium

-

Microscope with a camera

Protocol:

-

Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to confluence.

-

Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.[4]

-

Wash and Refeed: Gently wash the wells with PBS to remove detached cells and then add fresh complete growth medium.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the wound is closed in the control group.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Luciferase Reporter Assay for AP-1 Activity

Objective: To measure the effect of Cobra1 on AP-1 transcriptional activity.

Materials:

-

Cells co-transfected with an AP-1 luciferase reporter plasmid, a Renilla luciferase control plasmid, and a Cobra1 expression or knockdown vector.

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Transfection: Co-transfect cells in a 24-well plate with the appropriate plasmids.

-

Cell Lysis: 24-48 hours post-transfection, lyse the cells using the passive lysis buffer provided in the kit.

-

Luciferase Assay:

-

Add Luciferase Assay Reagent II to each well of a luminometer plate.

-

Add the cell lysate to the wells and measure the firefly luciferase activity.

-

Add Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

-

Measure the Renilla luciferase activity.

-

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if Cobra1 binds to specific DNA regions (e.g., promoters of ERα target genes).

Materials:

-

Cells treated with or without estrogen

-

Glycine

-

Lysis buffers

-

Sonicator

-

Cobra1-specific antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR reagents and primers for target DNA regions

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the Cobra1 antibody or control IgG overnight.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution: Wash the beads to remove non-specific binding and then elute the complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.

-

Analysis: Use qPCR to quantify the amount of specific DNA sequences immunoprecipitated with the Cobra1 antibody compared to the IgG control.

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the interaction between Cobra1 and other proteins (e.g., BRCA1, c-Fos).

Materials:

-

Cell lysate

-

Cobra1-specific antibody and control IgG

-

Protein A/G magnetic beads

-

IP lysis buffer

-